molecular formula C13H16N2O3 B12895308 Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]- CAS No. 90074-83-2

Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-

Cat. No.: B12895308
CAS No.: 90074-83-2
M. Wt: 248.28 g/mol
InChI Key: DHOFJPZRKKNXCU-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide is a chemical compound with the molecular formula C13H15NO3. This compound is characterized by the presence of a benzamide group attached to a pyrrolidinyl ethoxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide typically involves the reaction of 2-hydroxybenzamide with pyrrolidine and an appropriate acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and dichloromethane, and the reaction is often catalyzed by a base such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
  • 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
  • 2-Hydroxy-N-(pyridin-2-yl)benzamide

Uniqueness

2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group with a pyrrolidinyl ethoxy moiety makes it a versatile compound in various research fields .

Properties

CAS No.

90074-83-2

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide

InChI

InChI=1S/C13H16N2O3/c14-13(17)10-5-1-2-6-11(10)18-9-12(16)15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H2,14,17)

InChI Key

DHOFJPZRKKNXCU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C(=O)N

Origin of Product

United States

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